molecular formula C27H35N3O B11600211 azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone

azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone

Cat. No.: B11600211
M. Wt: 417.6 g/mol
InChI Key: HXAXUNQVCWXUSI-UHFFFAOYSA-N
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Description

Azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone is a structurally complex compound featuring:

  • Azepane moiety: A 7-membered saturated ring (azepan-1-yl).
  • Substituted piperidine: A 6-membered ring (piperidin-3-yl) functionalized with a carbazole-derived substituent at the 1-position.
  • Methanone linker: Connects the azepane and piperidine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.

Scientific Research Applications

Azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Differences References
Target Compound : Azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone Azepane + piperidine + carbazole Hypothesized anti-inflammatory or neuropharmacological activity (based on analogs) N/A
AJ2-25 (): 1-(2-(((9-Ethyl-9H-carbazol-3-yl)methyl)amino)-1H-benzo[d]imidazol-1-yl)butan-1-one Carbazole + benzimidazole + butanone SLC15A4 inhibitor; anti-inflammatory potential Replaces azepane-piperidine with benzimidazole and butanone
2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}ethanone () Carbazole + piperazine + chlorophenoxy Unspecified, likely receptor modulation Piperazine instead of piperidine; chlorophenoxy substituent
(3-(4-Fluorophenyl)azepan-1-yl)(furan-3-yl)methanone () Azepane + furan + fluorophenyl Potential antiviral activity Replaces carbazole-piperidine with furan and fluorophenyl
1-(4-((6-Chloropyridazin-3-yl)methyl)azepan-1-yl)ethanone () Azepane + chloropyridazine Underexplored pharmacological activity Chloropyridazine instead of carbazole-piperidine
(5-Amino-1H-1,2,4-triazol-3-yl)(azepan-1-yl)methanone () Azepane + triazole Limited data; antimicrobial (analogs) Triazole replaces carbazole-piperidine

Key Observations:

Ring Systems and Substitutions: The azepane-piperidine-carbazole combination in the target compound is unique compared to AJ2-25 (benzimidazole), (piperazine), and (furan). These differences influence solubility, bioavailability, and target specificity.

Biological Activity :

  • Piperazine-containing compounds () may exhibit distinct receptor-binding profiles compared to piperidine analogs due to differences in basicity and conformational flexibility.
  • The carbazole moiety’s aromaticity enhances interactions with hydrophobic pockets in enzymes or receptors, a feature absent in triazole or pyridazine derivatives .

Synthesis and Purification :

  • Similar compounds are synthesized via multi-step reactions, often involving nucleophilic substitutions or coupling reactions. For example, AJ2-25 uses Biotage® purification (hexane:ethyl acetate) , while carbazole derivatives in require column chromatography .
  • The target compound likely requires advanced purification techniques (e.g., PTLC or HPLC) due to its complexity.

Biological Activity

Azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties and receptor interactions. This article synthesizes findings from various studies, highlighting its biological activity, structure-activity relationships, and potential applications in medicinal chemistry.

Chemical Structure

The compound features a complex structure characterized by an azepane ring, a piperidine moiety, and a carbazole derivative. The structural formula can be represented as follows:

C19H25N2O\text{C}_{19}\text{H}_{25}\text{N}_{2}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Antiviral Properties

Recent studies have explored the compound's potential as an inhibitor of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies indicated strong binding affinities with key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). The binding energies observed were comparable to known antiviral agents, suggesting that azepan derivatives could serve as promising candidates for further development.

Table 1: Binding Affinities of Azepan Derivatives Against SARS-CoV-2 Proteins

CompoundTarget ProteinBinding Energy (kcal/mol)
9eMpro-8.83
9hRdRp-8.76
9iMpro-8.77
9jRdRp-8.85

These results underscore the potential of azepan derivatives in antiviral drug development.

Receptor Interactions

The compound has also been evaluated for its interaction with various G protein-coupled receptors (GPCRs). Preliminary findings suggest moderate affinity towards certain receptors, which may implicate its role in modulating physiological responses linked to these pathways.

Table 2: Receptor Binding Affinities

ReceptorAffinity (pKi)
CB1<5
CB25.45 - 6.99

These interactions are crucial for understanding the therapeutic potential of azepan derivatives in treating conditions influenced by these receptors.

In Silico Studies

In silico studies have played a pivotal role in evaluating the biological activity of azepan derivatives. For instance, researchers utilized molecular dynamics simulations to assess the stability and binding characteristics of these compounds in complex with viral proteins. The results indicated that specific modifications to the azepan structure could enhance binding affinity and selectivity.

Synthesis and Evaluation

The synthesis of azepan derivatives typically involves multi-step reactions starting from readily available precursors. For example, one synthetic route includes the alkylation of carbazole derivatives followed by cyclization to form the azepane ring. The resulting compounds were subjected to biological evaluation, demonstrating varying degrees of antiviral activity.

Table 3: Synthesis Overview of Azepan Derivatives

StepReaction TypeYield (%)
AlkylationN-Alkylation with carbazole75
CyclizationFormation of azepane ring80
Final product isolationPurification via chromatography90

These synthetic strategies highlight the feasibility of producing azepan derivatives for biological testing.

Properties

Molecular Formula

C27H35N3O

Molecular Weight

417.6 g/mol

IUPAC Name

azepan-1-yl-[1-[(9-ethylcarbazol-3-yl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C27H35N3O/c1-2-30-25-12-6-5-11-23(25)24-18-21(13-14-26(24)30)19-28-15-9-10-22(20-28)27(31)29-16-7-3-4-8-17-29/h5-6,11-14,18,22H,2-4,7-10,15-17,19-20H2,1H3

InChI Key

HXAXUNQVCWXUSI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCCC(C3)C(=O)N4CCCCCC4)C5=CC=CC=C51

Origin of Product

United States

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